molecular formula C22H16Cl2N2OS B2680983 N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide CAS No. 478049-47-7

N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide

Cat. No.: B2680983
CAS No.: 478049-47-7
M. Wt: 427.34
InChI Key: CTBIPZMHKKPFEP-UHFFFAOYSA-N
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Description

Historical Context of Indole-3-Carboxamide Development

The exploration of indole-3-carboxamides began in the late 20th century, driven by the discovery of natural indole alkaloids with pronounced bioactivity. Early work focused on simple derivatives, such as 1H-indole-3-carboxamide, which demonstrated moderate enzyme inhibitory properties due to its ability to form hydrogen bonds via the carboxamide group. By the 2000s, advances in synthetic methodologies—particularly the use of coupling agents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)—enabled the systematic modification of the indole core.

A pivotal shift occurred with the introduction of sulfanyl (-S-) linkages to the indole scaffold, as seen in derivatives like N-(4-chlorophenyl)-2-[(2,4-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide. This structural innovation improved metabolic stability and target affinity by leveraging the sulfur atom’s electronic effects and steric bulk. The compound of interest, featuring a para-chlorophenyl sulfanyl group, builds upon these findings, optimizing substituent placement to balance lipophilicity and polar surface area.

Position Within Indole-Sulfanyl Research Framework

The integration of sulfanyl groups into indole-carboxamides addresses two critical challenges in drug design: (1) enhancing membrane permeability through controlled hydrophobicity and (2) enabling covalent or non-covalent interactions with cysteine-rich enzymatic pockets. Comparative studies of sulfanyl-containing indoles, such as those against HIV-1 protease, reveal that the sulfur atom participates in hydrophobic packing and van der Waals interactions, often improving inhibitory constants (K~i~) by 2–3 orders of magnitude compared to oxygen or methylene analogs.

In the case of this compound, the symmetrical chlorination pattern maximizes π-π stacking potential while minimizing steric clashes. This design principle aligns with structure-activity relationship (SAR) data from related compounds, where para-substituted aryl groups enhance binding to ATP-binding cassettes and kinase domains. For example, the dichlorophenyl variant (CAS 478049-49-9) exhibits nanomolar affinity for glycogen phosphorylase, attributed to its ability to occupy hydrophobic subpockets adjacent to the catalytic site.

Significance in Medicinal Chemistry and Drug Discovery

Indole-3-carboxamides with sulfanyl substitutions occupy a unique niche in targeting conformationally flexible enzymes. The compound’s carboxamide moiety serves as a hydrogen bond donor/acceptor, while the chlorophenyl groups enhance binding entropy through desolvation effects. This dual mechanism is exemplified in renin inhibition studies, where analogs such as compound 33 (5-hydroxy-indole-3-carboxamide) achieve IC~50~ values below 100 nM by engaging catalytic aspartate residues via water-mediated hydrogen bonds.

Recent patent activity underscores the therapeutic potential of this structural class. For instance, WO2009014217 discloses azaindole-carboxamide derivatives with improved oral bioavailability, highlighting the scaffold’s adaptability to pharmacokinetic optimization. While specific data on this compound remain proprietary, its structural kinship to clinical candidates like CP-320626 (a glycogen phosphorylase inhibitor) suggests applicability in metabolic disorders.

Table 1: Key Structural Features and Hypothesized Target Interactions

Feature Role in Bioactivity Example Target
Indole-3-carboxamide Hydrogen bonding with catalytic residues HIV-1 protease, Renin
4-Chlorophenyl sulfanyl Hydrophobic packing and π-stacking ATP-binding pockets
N-Methyl substitution Metabolic stabilization Cytochrome P450 enzymes

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanyl-1-methylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2OS/c1-26-19-5-3-2-4-18(19)20(21(27)25-16-10-6-14(23)7-11-16)22(26)28-17-12-8-15(24)9-13-17/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBIPZMHKKPFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1SC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a nucleophile.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the chlorophenyl group with a thiol compound under basic conditions.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the indole derivative reacts with an amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Materials Science: It can be incorporated into polymers or used as a building block for advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It can be screened for potential therapeutic effects against various diseases.

    Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole core can mimic natural substrates or inhibitors, while the chlorophenyl and sulfanyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfanyl-Indole Derivatives

Key analogs :

N-(4-Chlorophenyl)-2-[(4-Fluorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide (CAS 478049-60-4):

  • Structural difference : Fluorine replaces chlorine at the para position of the sulfanyl phenyl group.
  • Impact : Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and alter electronic interactions compared to chlorine. This could influence binding affinity in biological targets or solubility in polar solvents .
  • Molecular weight : 410.900 g/mol vs. 406.93 g/mol for the target compound (due to fluorine’s lower atomic mass) .

2-(Benzylsulfanyl)-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide: Structural difference: A benzyl group replaces the 4-chlorophenylsulfanyl moiety. The molecular weight increases slightly to 406.93 g/mol .

Comparison with Sulfanyl-Acetamide Derivatives

Example: N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I from ):

  • Core structure : Acetamide backbone vs. indole-carboxamide.
  • Substituents: A diaminopyrimidine group replaces the indole-sulfanyl system.
  • Crystal packing: Compound I forms inversion dimers via N–H···N hydrogen bonds (R₂²(8) motif) and layers via N–H···O interactions.
  • Biological relevance: The diaminopyrimidine moiety is common in antifolate drugs, suggesting divergent therapeutic targets compared to indole-based analogs .
Heterocyclic Systems with Chlorophenyl Substituents

Example : N-(6-Methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ():

  • Core structure : Benzothiazole-acetamide vs. indole-carboxamide.
  • Impact: The benzothiazole ring enhances rigidity and may improve binding to enzymes like cyclooxygenase.

Substituent Effects on Physicochemical Properties

Hydrogen-Bonding and Solubility
  • Target compound: The carboxamide group (N–H) and sulfanyl sulfur may act as hydrogen-bond donors/acceptors. However, the methyl group at the indole 1-position and dual chlorophenyl groups likely reduce polarity, limiting aqueous solubility.
  • Fluorophenyl analog : Fluorine’s electronegativity may enhance dipole interactions, slightly improving solubility in polar aprotic solvents .
  • Acetamide derivatives : Compounds like those in exhibit stronger hydrogen-bonding networks (N–H···N/O), leading to higher melting points and lower solubility in organic solvents .
Steric and Electronic Effects
  • Chlorine vs. Its electron-withdrawing nature deactivates the aromatic ring, slowing electrophilic substitution reactions compared to fluorine .
  • Benzylsulfanyl vs. chlorophenylsulfanyl : The benzyl group’s electron-rich aromatic system may stabilize charge-transfer complexes, whereas the chlorophenyl group’s electron deficiency favors halogen bonding .

Biological Activity

N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H16Cl2N2OS
  • Molecular Weight : 427.35 g/mol
  • CAS Number : Not specified in the search results, but the compound is cataloged under various databases.

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of neuroprotection and anti-inflammatory effects. Its structural components suggest potential interactions with various biological targets, including neurotransmitter receptors and inflammatory pathways.

1. Neuroprotective Effects

Research indicates that compounds similar to this compound may possess neuroprotective properties. For instance, studies on related indole derivatives have shown their ability to reverse depressive-like behaviors in animal models subjected to stress. These effects are attributed to their antioxidant and anti-inflammatory properties, which mitigate oxidative stress and neuroinflammation associated with mood disorders .

StudyModelDoseOutcome
Mice (acute restraint stress)1 or 10 mg/kgReversal of depressive-like behavior
Mice (sepsis model)1 mg/kg for 7 daysAmelioration of cognitive impairment and anxiety

2. Anti-inflammatory Activity

The compound's anti-inflammatory potential is highlighted by its ability to modulate inflammatory markers in various biological systems. In studies involving sepsis models, treatment with similar compounds resulted in reduced levels of pro-inflammatory cytokines and improved overall health outcomes in treated animals .

The mechanisms through which this compound exerts its effects are still being elucidated. However, several pathways have been proposed:

  • Oxidative Stress Reduction : The compound may enhance the activity of endogenous antioxidant enzymes, thus reducing oxidative damage in neural tissues.
  • Cytokine Modulation : It appears to influence the expression of inflammatory cytokines such as TNF-α and IL-1β, which are crucial in the pathophysiology of depression and other mood disorders.

Case Study 1: Depression and Anxiety in Mice

A study investigated the impact of a related compound on mice subjected to sepsis-induced behavioral changes. The treatment significantly reduced anxiety-like behaviors and improved cognitive functions one month post-treatment, indicating long-term benefits .

Case Study 2: Neuroinflammation

In another study focusing on neuroinflammation, administration of the compound led to decreased levels of reactive oxygen species (ROS) and improved blood-brain barrier (BBB) integrity in septic mice . This suggests a protective role against neuroinflammatory damage.

Q & A

Q. Table 3. Key Synthetic Intermediates

IntermediateRoleKey Characterization Data
N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamidePrecursor1H NMR (DMSO-d6): δ 6.5–7.3 ppm (aromatic), NH2 at δ 5.1 ppm
1H-indole-2-carboxylic acidBuilding blockHRMS: m/z 161.0582 [M+H]+

Q. Table 4. Computational Parameters

SoftwareApplicationOutput Relevance
Gaussian09HOMO-LUMO calculationPredicts reactivity at indole C3
AutoDock VinaDocking simulationsAligns with enzymatic inhibition data

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